

# Technical Guide: Spectroscopic Analysis of 5-Hydroxy-N-methoxy-N-methylpicolinamide

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## Compound of Interest

**Compound Name:** 5-hydroxy-N-methoxy-N-methylpicolinamide

**Cat. No.:** B8639277

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## Compound Identity & Significance

- IUPAC Name: 5-hydroxy-N-methoxy-N-methylpyridine-2-carboxamide
- Molecular Formula:
- Molecular Weight: 182.18 g/mol
- Role: Synthetic intermediate (Weinreb amide) used to install ketone functionalities at the pyridine 2-position while preserving the 5-hydroxyl group for further derivatization.

## Synthesis Context (Impurity Profile)

Understanding the synthesis is vital for interpreting the spectra. The compound is typically prepared by coupling 5-hydroxypicolinic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like HATU or EDCI in DMF.

- Common Impurities: Residual DMF (singlets at 2.73, 2.89, 7.95 ppm in DMSO), unreacted N,O-dimethylhydroxylamine, or urea byproducts from coupling agents.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Experimental Strategy

Due to the phenolic hydroxyl group at position 5, the compound exhibits pH-dependent solubility.

- Preferred Solvent: DMSO-d

is recommended over CDCl

. It ensures full solubility and slows proton exchange, allowing the phenolic -OH signal to be observed as a distinct peak (often >10 ppm).

- Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise ratio in

C experiments.

## H NMR Data (400 MHz, DMSO-d )

Reference values based on 5-hydroxypicolinic acid core and Weinreb amide substituent effects.

Position	Shift ( , ppm)	Multiplicity	Integral	Coupling ( , Hz)	Assignment Logic
OH	10.40 – 10.60	br s	1H	-	Phenolic proton (exchangeable).
H-6	8.15 – 8.25	d	1H		Ortho to N, meta to OH. Most deshielded aromatic.
H-3	7.90 – 8.00	d	1H		Ortho to carbonyl. Shielded relative to acid precursor.
H-4	7.25 – 7.35	dd	1H		Meta to carbonyl, ortho to OH.
N-OCH	3.65 – 3.75	s	3H	-	Characteristic Weinreb methoxy group.
N-CH	3.20 – 3.30	s	3H	-	Characteristic Weinreb N-methyl group.

## C NMR Data (100 MHz, DMSO-d )

Carbon Type	Shift ( , ppm)	Assignment
C=O	165.0 – 167.0	Amide Carbonyl (Weinreb)
C-5	156.0 – 158.0	C-OH (Ipso carbon, highly deshielded)
C-2	138.0 – 140.0	Ipso to Carbonyl
C-6	135.0 – 137.0	Ortho to N
C-3	124.0 – 126.0	Ortho to Carbonyl
C-4	120.0 – 122.0	Meta to Carbonyl
N-OCH	60.5 – 61.5	Methoxy carbon
N-CH	32.0 – 33.5	N-Methyl carbon

## Mass Spectrometry (MS)

### Ionization Mode: ESI+ (Electrospray Ionization)

The pyridine nitrogen provides a basic site, making the molecule easily ionizable in positive mode.

- Molecular Ion:
  - [M+H]  
: Observed at m/z 183.2 (Base peak in soft ionization).
  - [M+Na]  
: Observed at m/z 205.2 (Common adduct).

### Fragmentation Pattern (MS/MS)

In tandem MS, Weinreb amides exhibit a characteristic cleavage of the N-methoxy-N-methyl group.

- Precursor: m/z 183.2
- Primary Fragment:m/z 122.0 (Loss of N(OMe)Me or HN(OMe)Me). This corresponds to the 5-hydroxypicolinoyl cation (acylium ion).
- Secondary Fragment:m/z 94.0 (Loss of CO from the acylium ion), resulting in the 3-hydroxypyridinium ion.

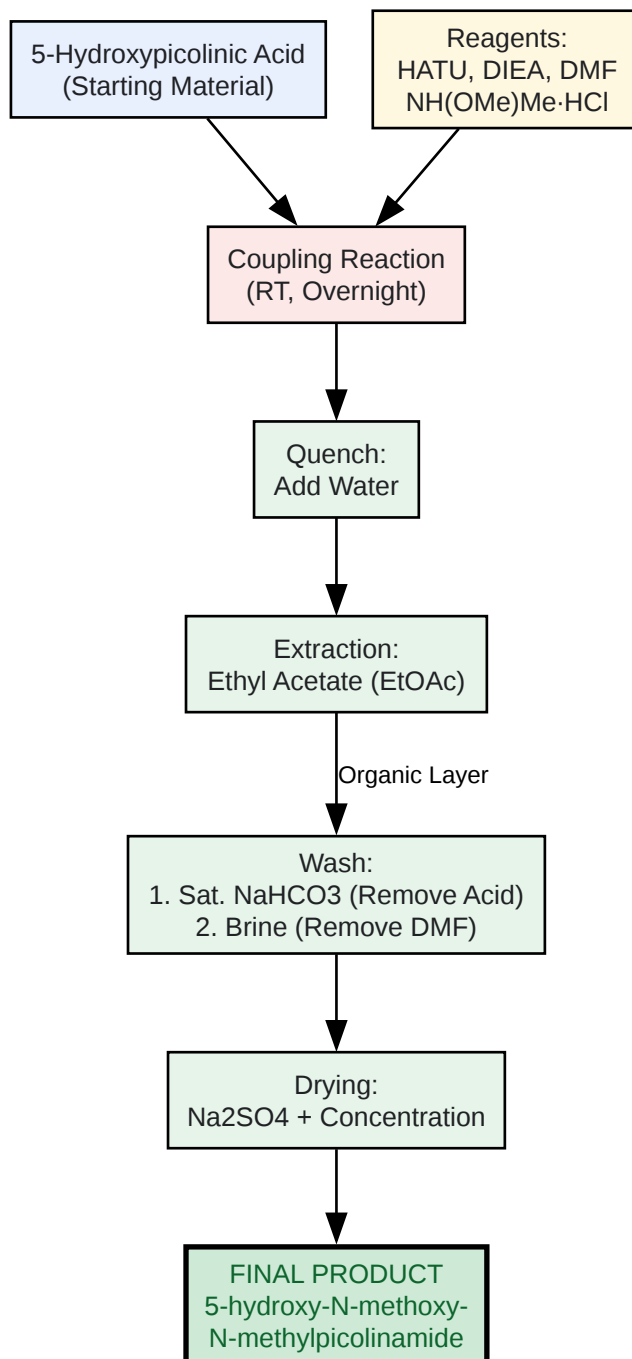
## Infrared (IR) Spectroscopy

- Method: ATR (Attenuated Total Reflectance) on solid/oil.
- Key Absorptions:
  - 3100 – 3400 cm<sup>-1</sup>  
(Broad): O-H stretching (Phenolic, H-bonded).
  - 1640 – 1660 cm<sup>-1</sup>  
(Strong): C=O stretching (Amide). Note: Weinreb amides often appear slightly lower than typical amides due to the electron-donating methoxy group, but the electron-deficient pyridine ring may counter this.
  - 1580, 1475 cm<sup>-1</sup>  
: C=C / C=N stretching (Pyridine ring skeletal vibrations).
  - 1280 – 1300 cm<sup>-1</sup>  
: C-O stretching (Phenolic).

## Visualization of Workflows

### A. Synthesis & Workup Flow

This diagram illustrates the critical steps to isolate the pure intermediate, highlighting where impurities might originate.

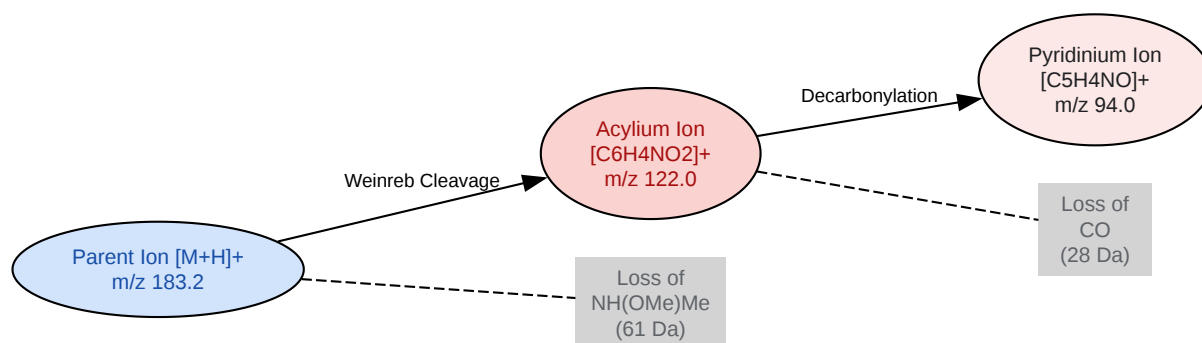


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Caption: Synthesis and isolation workflow for **5-hydroxy-N-methoxy-N-methylpicolinamide** (Adapted from WO2013097773A1).

## B. MS Fragmentation Pathway

The logic for confirming the Weinreb amide structure via Mass Spec.



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Caption: ESI<sup>+</sup> Fragmentation pathway showing characteristic loss of the methoxyamino group.

## References

- Synthesis & Existence: Wu, Y., et al. (2013). Novel arylalkene derivatives and use thereof as selective estrogen receptor modulators. World Intellectual Property Organization, WO2013097773A1.
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- Weinreb Amide Characterization: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
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